REACTION_CXSMILES
|
[N:1]([CH:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]#[N:15])=[CH:11][CH:12]=2)[O:7][CH2:6][CH2:5]1)=[N+]=[N-]>CCOC(C)=O>[NH2:1][CH:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]#[N:15])=[CH:11][CH:12]=2)[O:7][CH2:6][CH2:5]1
|
Name
|
4-Azido-7-cyanochroman
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1CCOC2=CC(=CC=C12)C#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
rapidly stirred under a H2 atmosphere until consumption of starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
ADDITION
|
Details
|
Pd/C (10%, 0.6 g) was added
|
Type
|
CUSTOM
|
Details
|
the reaction was purged with N2
|
Type
|
CUSTOM
|
Details
|
The reaction was purged with H2
|
Type
|
CUSTOM
|
Details
|
was complete by TLC analysis (approximately 1 h)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was purged with N2
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
WASH
|
Details
|
The Celite®was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica, 3% MeOH in CH2Cl2 plus 0.5% NH4OH)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCOC2=CC(=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |